molecular formula C₁₄H₁₄Cl₂N₂O₃ B133330 [(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol CAS No. 61397-58-8

[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol

Cat. No. B133330
CAS RN: 61397-58-8
M. Wt: 329.2 g/mol
InChI Key: VJZJGRMLFMJRGG-BXUZGUMPSA-N
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Description

The compound [(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol has a molecular formula of C14H14Cl2N2O3 . It has an average mass of 329.179 Da and a monoisotopic mass of 328.038147 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 529.1±50.0 °C at 760 mmHg, and a flash point of 273.8±30.1 °C . It has 5 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . The compound has an ACD/LogP of 2.78 and an ACD/LogD (pH 7.4) of 2.50 . Its polar surface area is 57 Å2 and its molar refractivity is 79.8±0.5 cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Ketones and Alcohols : A study by Huang and Bauer (1997) discusses the synthesis of imidazolyl 1,3-dioxolanyl alcohols and ketones, including compounds structurally similar to “[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol” (Huang & Bauer, 1997).

  • Metal-Based Chemotherapy Research : A study by Navarro et al. (2000) involved creating complexes with compounds structurally similar to the subject compound, potentially pointing towards applications in metal-based chemotherapy for tropical diseases (Navarro et al., 2000).

  • Crystallographic Studies : Tessler and Goldberg (2004) conducted crystallographic studies of a compound with structural similarities, highlighting its potential for detailed structural analysis (Tessler & Goldberg, 2004).

  • Conversion into Carbonyl Compounds : Research by Ohta et al. (1987) on converting imidazolyl methanol derivatives into carbonyl compounds underscores the potential of the subject compound in synthetic organic chemistry (Ohta et al., 1987).

  • Isozyme-Selective Heme Oxygenase Inhibitors : A study by Vlahakis et al. (2006) on imidazole-dioxolane compounds as isozyme-selective heme oxygenase inhibitors suggests potential biomedical applications for compounds like the one (Vlahakis et al., 2006).

  • Antibacterial Property Studies : Research by Chandra et al. (2020) on novel 1-(aryl)-2-(1H-imidazol-1-yl)methanones, structurally related to the subject compound, demonstrates its potential relevance in developing new antibiotics (Chandra et al., 2020).

  • Antibacterial Activity Against Anaerobic Bacteria : Dickens et al. (1991) designed a compound, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, with intentions to act as a pro-drug for potent antibacterial agents, suggesting similar potential for the compound (Dickens et al., 1991).

  • Photodegradation Studies : A study by Dureja et al. (1987) on the photodegradation of propioconazole, which liberates compounds including 1-[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]-methanol, provides insights into the environmental fate and stability of these types of compounds (Dureja et al., 1987).

  • Enantioselective Transesterification : Research by Miyazawa et al. (1999) on the enantioselective transesterification of 2,2-diphenyl-1,3-dioxolane-4-methanol, a structurally related compound, suggests potential applications in producing enantiomerically pure substances (Miyazawa et al., 1999).

  • Antimicrobial Evaluations : Ladani et al. (2009) investigated compounds structurally similar to the subject compound for their antibacterial and antifungal activities, indicating potential use in developing antimicrobial agents (Ladani et al., 2009).

properties

IUPAC Name

[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(8-18-4-3-17-9-18)20-7-11(6-19)21-14/h1-5,9,11,19H,6-8H2/t11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZJGRMLFMJRGG-BXUZGUMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol

CAS RN

61397-58-8
Record name 2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol, (2R,4S)-(+/-)--
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061397588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol
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